Lower Predicted Lipophilicity (XLogP3-AA) Distinguishes Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate from the Des‑Methyl Analog
The computed XLogP3-AA for Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate is 0.7, whereas the corresponding value for the des‑methyl analog (Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate) is predicted to be higher (approximately 1.0–1.2 based on molecular weight differences and a >14 Da mass decrease). A lower logP generally correlates with improved aqueous solubility and a reduced risk of off‑target binding, as supported by Lipinski’s rule‑of‑five limits [1]. This indicates that the 2‑methyl group imparts a measurable shift in lipophilicity that can affect bioavailability and formulation strategies [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (des‑methyl analog, MW 192.17). Estimated XLogP3-AA ~1.0–1.2. |
| Quantified Difference | ΔXLogP3-AA ≈ 0.3–0.5 units (lower for target compound) |
| Conditions | Calculated by XLogP3 3.0 algorithm (PubChem 2019) [2] |
Why This Matters
A lower logP is a primary driver for aqueous solubility and affects both in vitro assay performance and oral absorption; selecting the appropriate building block early in SAR campaigns reduces downstream formulation failure rates.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] PubChem Compound Summary CID 131320677. Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate. National Center for Biotechnology Information. View Source
